Decanoyl-L-carnitine chloride

Beschreibung

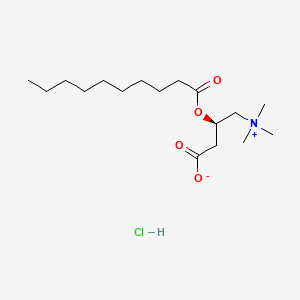

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decanoyl-L-carnitine Chloride: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Decanoyl-L-carnitine chloride, a critical ester derivative of L-carnitine involved in fatty acid metabolism. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and its role in mitochondrial fatty acid transport.

Core Concepts

This compound is an acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it facilitates the transport of long-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2][3] Its synthesis is a key area of interest for researchers studying metabolic disorders and developing therapeutic agents. The chloride salt form enhances its solubility and stability.[4]

Synthesis of this compound

The primary route for synthesizing this compound involves the esterification of L-carnitine with a decanoyl group source, typically decanoyl chloride. This reaction is generally carried out in an acidic environment to yield the desired product.

Synthesis Workflow

The synthesis can be broken down into two main stages: the preparation of the acylating agent (decanoyl chloride) and the subsequent esterification of L-carnitine.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Decanoic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

L-Carnitine hydrochloride

-

Anhydrous solvent (e.g., trifluoroacetic acid or a similar acidic solvent)

Procedure:

Stage 1: Preparation of Decanoyl Chloride [5]

-

In a round-bottom flask, dissolve decanoic acid in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride to the solution, followed by a catalytic amount of DMF.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Remove the solvent under reduced pressure to obtain crude decanoyl chloride, which can be used in the next step without further purification.

Stage 2: Esterification of L-Carnitine [4]

-

Suspend L-Carnitine hydrochloride in an appropriate anhydrous acidic solvent.

-

Add the freshly prepared decanoyl chloride to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.

-

Upon completion, the crude this compound can be isolated by precipitation with a non-polar solvent or by removal of the reaction solvent under reduced pressure.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. A combination of techniques is often employed to achieve high purity.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocols: Purification

Protocol 1: Crystallization [4]

-

Dissolve the crude this compound in a minimal amount of a hot alcoholic solvent (e.g., ethanol or isopropanol).

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

This method can yield a product with a purity exceeding 90%.[4]

Protocol 2: Column Chromatography [4]

-

Cation Exchange Chromatography: This technique is effective for the initial cleanup of the crude product. The quaternary ammonium group of the carnitine moiety allows for strong retention on a cation exchange resin, enabling the separation from non-ionic and anionic impurities.

-

High-Performance Liquid Chromatography (HPLC): For achieving pharmaceutical-grade purity (>98%), reverse-phase HPLC is the method of choice.[4] A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Protocol 3: Solid-Phase Extraction (SPE) [4]

-

SPE with mixed-mode cartridges (combining hydrophobic and ion-exchange functionalities) can be used for sample cleanup and concentration.[4] The crude product is loaded onto the cartridge, followed by washing steps to remove impurities, and finally, the desired compound is eluted with an appropriate solvent.

Quantitative Data

| Parameter | Method | Typical Value | Reference |

| Synthesis Yield | Esterification with decanoyl chloride | 75-85% | [4] |

| Purity | Recrystallization | >90% | [4] |

| Reverse-Phase HPLC | ≥98% | [4][6] | |

| Molecular Weight | - | 351.91 g/mol | [6] |

| Molecular Formula | - | C₁₇H₃₄ClNO₄ | [6] |

| CAS Number | - | 369651-88-7 | [4] |

| Solubility | Water | Soluble to 100 mM | [6] |

| DMF | 20 mg/mL | [7] | |

| DMSO | 14 mg/mL | [7] | |

| Ethanol | 20 mg/mL | [7] |

Role in Mitochondrial Fatty Acid Transport

Decanoyl-L-carnitine is an intermediate in the carnitine shuttle system, which is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.

Caption: Role of Decanoyl-L-carnitine in mitochondrial fatty acid transport.

This diagram illustrates the conversion of decanoic acid to decanoyl-CoA in the cytosol, followed by its esterification to L-carnitine by Carnitine Palmitoyltransferase I (CPT1). The resulting Decanoyl-L-carnitine is then transported into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT). Inside the matrix, Carnitine Palmitoyltransferase II (CPT2) converts it back to decanoyl-CoA, which then enters the β-oxidation pathway.

Conclusion

The synthesis and purification of this compound are well-established processes that are crucial for research in metabolism and drug development. The methods described in this guide, from the initial esterification to the final high-purity purification, provide a solid foundation for obtaining this important biomolecule. The provided workflows and protocols can be adapted and optimized for specific laboratory settings and research needs.

References

- 1. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Buy this compound | 369651-88-7 [smolecule.com]

- 5. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. rndsystems.com [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

Decanoyl-L-Carnitine Chloride: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a decanoyl ester of L-carnitine, is a crucial molecule in cellular metabolism, particularly in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its role as an intermediate in lipid metabolism has led to its investigation in various therapeutic areas, including metabolic disorders.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering essential data and methodologies for researchers and drug development professionals.

Chemical Properties

This compound is a white, crystalline, free-flowing powder.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium chloride | [1][3] |

| Synonyms | CAR 10:0, C10:0 Carnitine, L-Carnitine decanoyl ester, L-Decanoylcarnitine, (–)-Decanoylcarnitine, Capryl-L-carnitine chloride | [2][3] |

| CAS Number | 369651-88-7 | [3] |

| Molecular Formula | C₁₇H₃₄ClNO₄ | [1][2] |

| Molecular Weight | 351.91 g/mol | [2][4] |

| Melting Point | 169-171 °C | [5] |

| Appearance | White solid / Free flowing white crystalline powder | [2][6] |

| Solubility | Soluble in water (up to 100 mM), Dimethylformamide (DMF; 20 mg/mL), and Ethanol (20 mg/mL) | [3][4] |

| pKa (acidic) | 3.65 (predicted for the carboxyl group) | [7] |

Stability Profile

The stability of this compound is a critical factor for its handling, formulation, and analytical characterization. The primary degradation pathway is the hydrolysis of the ester linkage, yielding L-carnitine and decanoic acid.[1]

pH-Dependent Stability

The stability of this compound is significantly influenced by pH. The molecule demonstrates good stability in acidic to neutral conditions.[1] However, it is susceptible to hydrolysis under both strongly acidic and basic conditions, with degradation being more pronounced in alkaline environments due to the nucleophilic attack of hydroxide ions on the ester bond.[1][8] A study on acetyl-L-carnitine, a related short-chain acylcarnitine, showed that it is stable at neutral to acidic pH but unstable at pH > 9.[8] After one hour at room temperature, significant degradation of acetyl-L-carnitine was observed at pH 11 and 12.[8] A similar trend can be expected for this compound.

Thermal Stability

This compound exhibits good thermal stability under normal handling and storage conditions.[1] A study on the thermal degradation kinetics of L-carnitine indicated that it is relatively heat-stable, with a D-value (time to reduce the concentration by 90%) of 50.4 minutes at 120°C.[9] While this does not directly reflect the stability of the decanoyl ester, it suggests that the carnitine backbone itself is robust. For this compound, no decomposition is observed at temperatures below 100°C.[1]

Photostability

Solid-State Stability and Storage

This compound is a solid that is recommended to be stored desiccated at room temperature or under refrigerated conditions (≤ 4 °C or -20°C for long-term storage).[2][4][6][11][12][13] Some sources indicate a shelf life of up to 3 years when stored as a powder at -20°C and for shorter periods at 4°C.[5][11] In solvent, it is recommended to be stored at -80°C for up to 6 months.[11]

Experimental Protocols

Stability-Indicating RP-HPLC Method (Adapted from L-carnitine)

This protocol is adapted from a validated stability-indicating method for L-carnitine and is suitable for assessing the stability of this compound.[10]

-

Chromatographic System:

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 0.05 M phosphate buffer (pH 3.0) : ethanol (99:1, v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate as an ion-pairing agent.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 50°C

-

Detection: UV at 225 nm

-

Injection Volume: 20 µL

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

For forced degradation studies, subject the stock solution to the stress conditions outlined below.

-

Neutralize the acidic and basic samples before injection.

-

Dilute the samples to an appropriate concentration within the linear range of the method.

-

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: 1 M HCl at 70°C for 12 hours.[10]

-

Basic Hydrolysis: 1 M NaOH at 70°C for 12 hours.[10]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

LC-MS/MS Method for Quantification in Biological Matrices

For the quantification of decanoyl-L-carnitine in biological samples, a more sensitive and specific LC-MS/MS method is often employed.

-

Chromatographic System:

-

Column: C18 or a mixed-mode column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Mass Spectrometry:

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition (example): Precursor ion (m/z) of decanoyl-L-carnitine to a specific product ion (e.g., m/z 85, characteristic of the carnitine moiety).

-

Internal Standard: A stable isotope-labeled analog, such as decanoyl-L-carnitine-d₃, is recommended for accurate quantification.[12]

-

-

-

Sample Preparation:

-

Protein precipitation of the biological matrix (e.g., plasma, serum) with a solvent like acetonitrile.

-

Centrifugation to remove precipitated proteins.

-

Evaporation of the supernatant and reconstitution in the initial mobile phase.

-

Signaling Pathway and Experimental Workflow Diagrams

Carnitine Shuttle: Fatty Acid Transport into Mitochondria

Decanoyl-L-carnitine is a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.

Caption: The carnitine shuttle pathway for decanoyl-L-carnitine transport.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound involves forced degradation followed by analysis using a stability-indicating method.

Caption: Workflow for forced degradation and stability analysis.

Conclusion

This technical guide provides a consolidated overview of the chemical properties and stability of this compound. The compound is a stable, white crystalline solid under standard conditions but is susceptible to hydrolysis in acidic and, more significantly, in basic environments. The provided experimental protocols offer a starting point for the development of robust analytical methods for stability testing and quantification. The diagrams illustrate the key metabolic pathway and a general workflow for stability assessment, providing valuable tools for researchers in the field. Further studies to quantify the degradation kinetics under various stress conditions would be beneficial for a more complete stability profile.

References

- 1. Buy this compound | 369651-88-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. labsolu.ca [labsolu.ca]

- 6. apexbt.com [apexbt.com]

- 7. Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Decanoyl- L -carnitine = 94.0 HPLC 3992-45-8 [sigmaaldrich.com]

Decanoyl-L-carnitine Chloride: A Technical Whitepaper on the Mechanism of Action in Fatty Acid Oxidation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It functions as a crucial intermediate in the transport of fatty acids from the cytoplasm into the mitochondrial matrix, the site of β-oxidation. This document provides an in-depth technical overview of the mechanism of action of decanoyl-L-carnitine chloride, detailing its interaction with the carnitine shuttle, its subsequent metabolism, and its influence on related signaling pathways. Furthermore, this guide includes quantitative data on related compounds, detailed experimental protocols for measuring its effects on fatty acid oxidation, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: The Carnitine Shuttle

The primary function of L-carnitine and its acylated esters, such as decanoyl-L-carnitine, is to facilitate the transport of long-chain and medium-chain fatty acids across the inner mitochondrial membrane, which is impermeable to acyl-CoA molecules.[1][2][3][4] This transport is mediated by a series of enzymes and transporters collectively known as the carnitine shuttle.

The process can be broken down into three key steps:

-

Esterification by CPT1: In the cytoplasm, fatty acids are first activated to their coenzyme A (CoA) thioesters (acyl-CoAs) by acyl-CoA synthetases.[5] Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester and releasing free CoA.[6][7]

-

Translocation by CACT: The resulting acylcarnitine, such as decanoyl-L-carnitine, is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[6][8] This transport occurs in a 1:1 exchange for a molecule of free L-carnitine, which is moved from the matrix back to the intermembrane space.

-

Re-esterification by CPT2: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, catalyzes the reverse reaction.[7][9] It transfers the acyl group from the acylcarnitine back to a mitochondrial CoA molecule, reforming the acyl-CoA and liberating free L-carnitine.[6][7][9]

Decanoyl-L-carnitine is a direct substrate for the CACT transporter and CPT2 enzyme. Exogenous administration of decanoyl-L-carnitine can therefore bypass the CPT1 regulatory step and directly fuel the mitochondrial β-oxidation pathway.

Mitochondrial Beta-Oxidation

Once decanoyl-CoA is regenerated in the mitochondrial matrix, it enters the β-oxidation spiral. This is a four-step catabolic process that sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[6]

The four recurring enzymatic steps are:

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond, producing FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

-

Thiolysis: Thiolase cleaves the chain, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and ATP production.

Regulatory Activity and Signaling Pathways

Recent evidence suggests that decanoyl-L-carnitine may have roles beyond that of a simple metabolic intermediate. A study has shown that supplementation with decanoylcarnitine can activate the expression of CPT1A.[10] This effect is mediated through the stimulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα identified as a key mediator.[10] This indicates a potential positive feedback mechanism where the presence of a medium-chain acylcarnitine can enhance the overall capacity for fatty acid transport and oxidation.

Quantitative Data

While detailed kinetic data for the L-isomer of decanoylcarnitine are sparse in the readily available literature, studies on the unnatural D-isomer ((+)-acylcarnitines) have provided valuable insights into the specificity of the carnitine shuttle components. The D-isomers act as inhibitors of fatty acid oxidation, with (+)-decanoylcarnitine being a particularly potent inhibitor of the carnitine-acylcarnitine translocase (CACT).[11]

| Compound | Target Enzyme/Transporter | Parameter | Value | Notes |

| (+)-Decanoylcarnitine | Carnitine-Acylcarnitine Translocase (CACT) | IC₅₀ | ~5 µM | Potent inhibitor; unnatural isomer.[11] |

| (+)-Octanoylcarnitine | Carnitine-Acylcarnitine Translocase (CACT) | IC₅₀ | ~35 µM | Inhibitor; unnatural isomer.[11] |

| (+)-Palmitoylcarnitine | Carnitine-Acylcarnitine Translocase (CACT) | IC₅₀ | ~35 µM | Inhibitor; unnatural isomer.[11] |

| (+)-Hexanoylcarnitine | Carnitine-Acylcarnitine Translocase (CACT) | IC₅₀ | >200 µM | Weak inhibitor; unnatural isomer.[11] |

Table 1: Inhibitory concentrations of unnatural (+)-acylcarnitine isomers on the CACT transporter. Data from rat liver mitochondria experiments.[11]

Experimental Protocols

Investigating the effects of decanoyl-L-carnitine on fatty acid oxidation (FAO) requires robust cellular assays. Below are two standard methodologies.

Protocol 1: Radiolabeled Fatty Acid Oxidation Assay

This method measures the catabolism of a radiolabeled fatty acid into acid-soluble metabolites (ASMs).[12][13]

-

Principle: Cells are incubated with a ¹⁴C-labeled fatty acid (e.g., [1-¹⁴C]palmitic acid). The β-oxidation process generates ¹⁴C-labeled acetyl-CoA and other intermediates, which are soluble in acid. After stopping the reaction with acid, centrifugation separates the soluble products from the insoluble fatty acid substrate. The radioactivity in the supernatant is then quantified by scintillation counting as a measure of FAO.[13]

-

Reagents and Materials:

-

Methodology:

-

Substrate Preparation: Prepare a soluble palmitic acid:BSA complex. A typical molar ratio is 1:5.[13] Warm a 13.5 μL aliquot of BSA solution to 41°C, add 1 μL of 200 mM palmitic acid (containing the ¹⁴C-tracer), and vortex vigorously. Incubate at 41°C for 20-30 minutes until the solution clears.[13][14]

-

Cell Incubation: Suspend freshly isolated cells (e.g., 750,000 hepatocytes) in 14 mL round-bottom tubes with culture medium.[13][14] Add test compounds (e.g., decanoyl-L-carnitine) or vehicle controls.

-

Initiate Reaction: Add the radiolabeled BSA:palmitate complex to the cell suspension to start the reaction (e.g., to a final concentration of 100 µM palmitic acid).[13] Incubate in a shaking water bath at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding 133 μL of 1 M perchloric acid to each tube.[13][14]

-

Separation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the insoluble substrate and cell debris.[13][14]

-

Quantification: Carefully transfer 300 μL of the supernatant (containing the acid-soluble ¹⁴C-metabolites) to a scintillation vial.[13][14] Add 4 mL of scintillation fluid and measure the radioactivity using a scintillation counter.[13][14]

-

Normalization: Normalize the radioactive counts to the total protein content of the cell pellet to account for variations in cell number.[14]

-

Protocol 2: Seahorse XF Real-Time FAO Analysis

This method uses extracellular flux analysis to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in response to fatty acid substrates.[15]

-

Principle: Cells are placed in a specialized microplate. An instrument measures OCR in real-time. The assay medium contains a fatty acid substrate (e.g., palmitate-BSA) and L-carnitine. The reliance on FAO is confirmed by inhibiting the CPT1 enzyme with etomoxir. The mitochondrial capacity is further interrogated by the sequential injection of drugs that modulate the electron transport chain (oligomycin, FCCP, and rotenone/antimycin A).[15][16]

-

Reagents and Materials:

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a Seahorse XF 96-well plate and incubate overnight to allow for adherence.[19]

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed FAO Assay Medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.[15]

-

Cartridge Loading: Load the sensor cartridge ports with the test compounds:

-

Port A: Vehicle or test compound (e.g., Decanoyl-L-carnitine)

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the compounds from each port, measuring the OCR after each injection.

-

Data Analysis: The resulting OCR profile is used to calculate key parameters:

-

Basal Respiration: The initial OCR before injections.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

The effect of decanoyl-L-carnitine would be observed as a change in these parameters compared to a vehicle control.

-

-

Conclusion

This compound is a key metabolic intermediate that directly fuels mitochondrial β-oxidation by serving as a substrate for the inner mitochondrial membrane transport and enzymatic machinery. Its mechanism of action is intrinsically linked to the carnitine shuttle, and it may also possess regulatory functions through the activation of PPARα signaling. The experimental protocols detailed herein provide robust frameworks for researchers to further investigate its role in cellular metabolism and to evaluate its potential as a modulator of fatty acid oxidation in various physiological and pathological contexts.

References

- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Carnitine Palmitoyl Transferase 2 in the Progression of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]

- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

- 17. agilent.com [agilent.com]

- 18. selectscience.net [selectscience.net]

- 19. creative-bioarray.com [creative-bioarray.com]

The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the molecular mechanisms governing its transport, the associated enzymatic activities, and its influence on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in areas related to metabolic disorders.

Introduction: The Carnitine Shuttle and Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a critical catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system is the essential transport mechanism that facilitates the entry of these fatty acids into the mitochondrial matrix.[1][2] L-carnitine and its acylated derivatives, such as decanoyl-L-carnitine, are central to this process.[2][3]

Decanoyl-L-carnitine is an ester formed from L-carnitine and decanoic acid, a ten-carbon medium-chain fatty acid.[4] Its primary function is to act as a carrier molecule for the decanoyl group across the inner mitochondrial membrane.[5][6]

Mechanism of Mitochondrial Transport

The transport of decanoyl-L-carnitine into the mitochondrial matrix is a multi-step process involving a coordinated series of enzymatic reactions and transport proteins, collectively known as the carnitine shuttle.[6][7][8]

The key components of this shuttle are:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming decanoyl-L-carnitine.[1][9]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of decanoyl-L-carnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[1][5][6]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, transferring the decanoyl group from decanoyl-L-carnitine back to coenzyme A (CoA) to reform decanoyl-CoA within the matrix.[1][7]

The regenerated decanoyl-CoA is then available for β-oxidation.

Quantitative Data on Decanoyl-L-carnitine Transport

While specific kinetic data for this compound is limited in the readily available literature, data for structurally similar acylcarnitines provide valuable insights into the efficiency of the carnitine-acylcarnitine translocase.

| Substrate | Apparent K_m (mM) | V_max (nmol/mg protein/min) | K_i (mM) | Reference |

| L-Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | - | [10] |

| Acetyl-L-carnitine | - | - | 1.1 | [10] |

| Octanoyl-L-carnitine | - | - | 0.10 | [10] |

| Isobutyryl-L-carnitine | - | - | 2.6 | [10] |

Table 1: Kinetic parameters of the carnitine-acylcarnitine translocase for various substrates in rat heart mitochondria.[10]

Regulation of Mitochondrial Transport by PPAR Signaling

Recent evidence suggests that decanoylcarnitine can modulate cellular metabolism through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[11] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism.[12]

Specifically, decanoylcarnitine supplementation has been shown to stimulate the PPAR signaling pathway, with PPARα being identified as a key isoform involved.[11] Activation of PPARα leads to the upregulation of genes encoding for proteins involved in fatty acid transport and oxidation, including CPT1A.[9][11] This creates a positive feedback loop where decanoylcarnitine not only serves as a substrate for β-oxidation but also enhances the capacity of the system to transport and metabolize fatty acids.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells for subsequent functional assays.[13][14][15]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Harvest cultured cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in Mitochondrial Isolation Buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet with Mitochondrial Isolation Buffer and repeat the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of decanoyl-L-carnitine on mitochondrial respiration.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

This compound solution

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with this compound at the desired concentration.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the sensor cartridge with mitochondrial stress test compounds.

-

Calibrate the Seahorse XF Analyzer.

-

Run the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

PPARα Luciferase Reporter Assay

This protocol describes a cell-based assay to determine the activation of PPARα by decanoyl-L-carnitine.[5][7][16]

Materials:

-

Cells co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

-

Cell culture medium

-

This compound solution

-

Luciferase assay reagent

Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. Increased luminescence indicates activation of PPARα.

Visualizations

Caption: The Carnitine Shuttle Pathway for Decanoyl-L-carnitine.

References

- 1. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]

- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 7. cocukmetabolizma.com [cocukmetabolizma.com]

- 8. Carnitine-acylcarnitine translocase deficiency, clinical, biochemical and genetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reconstitution of active transport in proteoliposomes containing cytochrome o oxidase and lac carrier protein purified from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nutritional and Hormonal Regulation of Citrate and Carnitine/Acylcarnitine Transporters: Two Mitochondrial Carriers Involved in Fatty Acid Metabolism [mdpi.com]

Decanoyl-L-carnitine Chloride: An In-depth Technical Guide on its Role as a Lipid Metabolism Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It is formed through the esterification of L-carnitine with decanoic acid, a ten-carbon saturated fatty acid. This conversion is a critical step in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production. This technical guide provides a comprehensive overview of the biochemical significance of decanoyl-L-carnitine chloride, detailing its metabolic pathways, relevant enzymatic kinetics, and established experimental protocols for its study.

The Role of Decanoyl-L-carnitine in Lipid Metabolism

Decanoyl-L-carnitine is an essential component of the carnitine shuttle system, which facilitates the transport of activated fatty acids (acyl-CoAs) across the inner mitochondrial membrane, a barrier to long- and medium-chain fatty acids. The formation of decanoyl-L-carnitine from decanoyl-CoA is catalyzed by carnitine acyltransferases located on both the outer and inner mitochondrial membranes. Once inside the mitochondrial matrix, the decanoyl group is transferred back to coenzyme A to regenerate decanoyl-CoA, which then enters the β-oxidation spiral.

The regulation of the carnitine shuttle and, consequently, the levels of decanoyl-L-carnitine are tightly controlled by the energy status of the cell. For instance, malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), thereby preventing fatty acid entry into the mitochondria when synthetic processes are active[1].

Quantitative Data

The following tables summarize key quantitative data related to decanoyl-L-carnitine and the enzymes involved in its metabolism.

| Parameter | Value | Organism/Tissue | Conditions | Reference |

| K | 3 µM | Rat heart mitochondria | Non-swelling conditions, absence of BSA | [2] |

K0.5 represents the substrate concentration at which the enzyme reaches half of its maximal velocity and is used here for enzymes exhibiting cooperative kinetics.

| Analyte | Concentration (µmol/L) | Matrix | Population/Condition | Reference |

| Decanoyl-L-carnitine | 0.13 - 0.35 (nmol/g) | Human muscle | Fasting vs. Hyperglycemia | [1] |

| Decanoyl-L-carnitine | Not specified | Human plasma | Healthy individuals | |

| Decanoyl-L-carnitine | Elevated | Human plasma | Medium-chain acyl-CoA dehydrogenase deficiency | [2] |

Note: Specific physiological concentrations of decanoyl-L-carnitine in various healthy human tissues are not widely reported and can vary significantly based on metabolic state.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of acyl-L-carnitines, which can be specifically applied to the synthesis of this compound.

Materials:

-

L-carnitine hydrochloride

-

Decanoic acid

-

Thionyl chloride or Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), a few drops (catalyst)

-

Diethyl ether, cold

-

Trichloroacetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Weakly basic anion exchange resin (optional, for conversion to inner salt)

Procedure:

Step 1: Preparation of Decanoyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (or oxalyl chloride, ~4 equivalents) dropwise to the solution. Add a catalytic amount of DMF (a few drops)[3].

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield crude decanoyl chloride, which can be used in the next step without further purification[3].

Step 2: Esterification of L-carnitine

-

Dissolve L-carnitine hydrochloride (1 equivalent) in trichloroacetic acid.

-

Add the freshly prepared decanoyl chloride to the L-carnitine solution.

-

Heat the reaction mixture at approximately 45-70°C for several hours (e.g., 18 hours)[4]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by adding cold diethyl ether and wash the precipitate multiple times with cold diethyl ether to remove unreacted starting materials and byproducts[4].

-

Dry the resulting white solid under vacuum to obtain this compound.

(Optional) Step 3: Conversion to Inner Salt

-

To remove the chloride counter-ion, the product can be passed through a weakly basic anion exchange resin.

Protocol 2: Quantification of Decanoyl-L-carnitine by LC-MS/MS

This protocol is adapted from a validated method for the quantification of a broad range of acylcarnitines in biological samples[4][5][6].

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., Decanoyl-L-carnitine-d3)[7]

-

Methanol

-

Acetonitrile

-

Formic acid

-

Ammonium acetate

-

Heptafluorobutyric acid (HFBA)

-

Solid-phase extraction (SPE) cartridges (strong cation exchange)

-

LC-MS/MS system with an ESI source

-

C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm)[4]

Procedure:

Step 1: Sample Preparation

-

To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of the internal standard (Decanoyl-L-carnitine-d3).

-

Precipitate proteins by adding 400 µL of cold methanol.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for SPE.

Step 2: Solid-Phase Extraction (SPE)

-

Condition a strong cation exchange SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., water, low percentage of methanol) to remove interfering substances.

-

Elute the acylcarnitines with a methanolic solution containing a small percentage of a strong base (e.g., ammonium hydroxide).

-

Dry the eluate and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[4]

-

Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water[4]

-

Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[4]

-

Gradient: A linear gradient from 0% to 95% B over approximately 7 minutes, followed by a hold and re-equilibration. The total run time is typically around 22 minutes[4].

-

Flow Rate: 0.5 mL/min[4]

-

Column Temperature: 50°C[4]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for Decanoyl-L-carnitine: Monitor the transition from the precursor ion (m/z of protonated decanoyl-L-carnitine) to a specific product ion (typically m/z 85, corresponding to the carnitine fragment).

-

MRM Transition for Internal Standard: Monitor the corresponding transition for Decanoyl-L-carnitine-d3.

-

Step 4: Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of decanoyl-L-carnitine in the sample by comparing the area ratio to a standard curve prepared with known concentrations of decanoyl-L-carnitine and the internal standard.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to decanoyl-L-carnitine metabolism.

Caption: The Carnitine Shuttle Pathway for Decanoic Acid.

Caption: Experimental Workflow for Decanoyl-L-carnitine Quantification.

Caption: Regulation of Fatty Acid β-Oxidation.

Conclusion

This compound is a crucial metabolic intermediate, the study of which provides valuable insights into the regulation of lipid metabolism and cellular bioenergetics. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working in this field. Further research into the precise tissue-specific concentrations of decanoyl-L-carnitine and the kinetic properties of the enzymes that metabolize it will continue to enhance our understanding of its role in health and disease.

References

- 1. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Carnitine shuttle [reactome.org]

- 3. microbenotes.com [microbenotes.com]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

The Biological Significance of Medium-Chain Acylcarnitines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain acylcarnitines (MCACs) are essential intermediates in the mitochondrial oxidation of medium-chain fatty acids. Beyond their well-established role in energy metabolism, emerging evidence highlights their significance as biomarkers and bioactive molecules in a range of physiological and pathological states. This technical guide provides an in-depth overview of the biological importance of MCACs, including their metabolic functions, association with disease, and their emerging role as signaling molecules. Detailed experimental protocols for their quantification and structured tables of their concentrations in various conditions are presented to serve as a valuable resource for researchers and professionals in the field of drug development and metabolic research.

Introduction

Acylcarnitines are formed through the esterification of L-carnitine with acyl-CoAs, a critical step for the transport of fatty acids into the mitochondrial matrix for β-oxidation. Medium-chain acylcarnitines, typically comprising acyl chains of 6 to 12 carbons (e.g., hexanoylcarnitine [C6], octanoylcarnitine [C8], decanoylcarnitine [C10], and dodecanoylcarnitine [C12]), are key players in this process. Dysregulation of MCAC metabolism is implicated in a variety of inherited and acquired metabolic disorders, making them crucial diagnostic and prognostic markers. Furthermore, recent studies suggest that MCACs may act as signaling molecules, influencing inflammatory and metabolic pathways.

Role in Metabolism and Disease

The primary function of MCACs is to facilitate the transport of medium-chain fatty acids across the inner mitochondrial membrane, a process independent of the carnitine-palmitoyltransferase I (CPT-I) shuttle required for long-chain fatty acids. Once inside the mitochondrial matrix, MCACs are converted back to their respective acyl-CoAs and enter the β-oxidation spiral to generate acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle for ATP production.

Inborn Errors of Metabolism

The clinical significance of MCACs is most prominently observed in inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive disorder characterized by the inability to oxidize medium-chain fatty acids, leading to the accumulation of C6, C8, C10, and C10:1 acylcarnitines in blood and urine.[1] This accumulation is a key diagnostic marker for MCADD, often identified through newborn screening programs.[2]

Type 2 Diabetes Mellitus

Elevated levels of MCACs have been consistently reported in individuals with insulin resistance and type 2 diabetes (T2D).[3][4] This is thought to reflect incomplete or inefficient fatty acid oxidation in skeletal muscle and liver, contributing to lipotoxicity and impaired insulin signaling.[4] The accumulation of MCACs may directly contribute to pancreatic β-cell dysfunction by impairing mitochondrial respiratory capacity and glucose-stimulated insulin secretion.[4]

Cardiovascular Disease

Several studies have linked elevated plasma concentrations of MCACs to an increased risk of cardiovascular disease (CVD).[5][6][7][8][9][10] The accumulation of these metabolites may reflect mitochondrial dysfunction and a shift in substrate utilization in the heart, contributing to cardiac stress and pathology.

Quantitative Data on Medium-Chain Acylcarnitine Levels

The following tables summarize the reported concentrations of key medium-chain acylcarnitines in plasma/serum and dried blood spots (DBS) in healthy individuals and in various disease states. These values can serve as a reference for clinical and research applications.

Table 1: Plasma/Serum Concentrations of Medium-Chain Acylcarnitines (μmol/L)

| Analyte | Healthy Controls | MCADD Patients | Type 2 Diabetes Patients | Cardiovascular Disease Patients | Reference(s) |

| C6 (Hexanoylcarnitine) | 0.03 - 0.15 | Significantly Elevated | 0.10 - 0.25 | 0.10 - 0.20 | [3][7][8][11] |

| C8 (Octanoylcarnitine) | 0.04 - 0.20 | > 0.3 (often > 5.0) | 0.15 - 0.30 | 0.17 - 0.25 | [3][7][8][11][12][13] |

| C10 (Decanoylcarnitine) | 0.05 - 0.25 | Elevated | 0.20 - 0.40 | 0.26 - 0.35 | [3][7][8][11][12] |

| C12 (Dodecanoylcarnitine) | 0.03 - 0.15 | Elevated | 0.10 - 0.20 | 0.07 - 0.15 | [7][9][11] |

Table 2: Dried Blood Spot Concentrations of Medium-Chain Acylcarnitines (μmol/L)

| Analyte | Healthy Newborns | MCADD Newborns | Reference(s) |

| C6 (Hexanoylcarnitine) | 0.05 - 0.30 | Significantly Elevated | [12][14] |

| C8 (Octanoylcarnitine) | 0.04 - 0.25 | Significantly Elevated | [12][14] |

| C10 (Decanoylcarnitine) | 0.06 - 0.35 | Elevated | [12][14] |

| C10:1 (Decenoylcarnitine) | 0.05 - 0.30 | Elevated | [14] |

Experimental Protocols for Medium-Chain Acylcarnitine Analysis

The gold standard for the quantification of MCACs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of MCACs in human plasma.

Sample Preparation and Derivatization

-

Plasma Collection: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a mixture of deuterated internal standards (e.g., d3-C8, d3-C10 acylcarnitines).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Butylation): Add 100 µL of 3N hydrochloric acid in n-butanol to the dried residue. Incubate at 65°C for 20 minutes. This step converts the carboxyl group of the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.

-

Final Drying and Reconstitution: Evaporate the butanolic HCl to dryness under nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: The precursor ion for each butylated acylcarnitine is its [M+H]+ ion. A common product ion at m/z 85, corresponding to the carnitine backbone, is often used for quantification.[15] Specific precursor-to-product ion transitions for butylated MCACs are listed in Table 3.

-

Table 3: Representative MRM Transitions for Butylated Medium-Chain Acylcarnitines

| Analyte (Butylated) | Precursor Ion (m/z) | Product Ion (m/z) |

| C6 (Hexanoylcarnitine) | 316.2 | 85.1 |

| C8 (Octanoylcarnitine) | 344.3 | 85.1 |

| C10 (Decanoylcarnitine) | 372.3 | 85.1 |

| C12 (Dodecanoylcarnitine) | 400.4 | 85.1 |

Signaling Pathways Involving Medium-Chain Acylcarnitines

Emerging research indicates that MCACs are not merely metabolic intermediates but can also function as signaling molecules, particularly in the context of inflammation.

Pro-inflammatory Signaling

Elevated levels of MCACs have been shown to activate pro-inflammatory signaling pathways, potentially contributing to the chronic low-grade inflammation observed in metabolic diseases.[16] One proposed mechanism involves the activation of the NF-κB pathway. While the direct receptor for MCACs is still under investigation, it is hypothesized that they may interact with pattern recognition receptors like Toll-like receptors (TLRs), leading to the recruitment of adaptor proteins such as MyD88.[16] This initiates a signaling cascade that results in the phosphorylation and activation of the IκB kinase (IKK) complex.[17][18][19][20] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[21] The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[16]

AMPK and PPAR Signaling

The interplay between MCACs and key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) is an active area of investigation. While direct binding of MCACs to these molecules has not been definitively established, their accumulation reflects a state of metabolic stress that can influence these pathways. For instance, an increase in the AMP/ATP ratio, which can be a consequence of impaired fatty acid oxidation, is a potent activator of AMPK. Activated AMPK, in turn, can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels and a subsequent increase in CPT-I activity and fatty acid uptake into mitochondria.

PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are known to be natural ligands for PPARs.[22] While there is no direct evidence of MCACs binding to PPARs, it is plausible that alterations in the intracellular pool of fatty acid metabolites, including MCACs, could indirectly influence PPAR activity and the expression of genes involved in fatty acid oxidation.

Experimental Workflow for MCAC Analysis

The following diagram illustrates a typical workflow for the analysis of medium-chain acylcarnitines from biological samples.

Conclusion

Medium-chain acylcarnitines are more than just intermediates of fatty acid metabolism. Their quantification provides a valuable window into mitochondrial function and metabolic health. The strong association of elevated MCAC levels with a range of metabolic disorders, including inborn errors of metabolism, type 2 diabetes, and cardiovascular disease, underscores their importance as clinical biomarkers. Furthermore, the emerging role of MCACs as signaling molecules in inflammatory pathways opens up new avenues for research into the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. The detailed methodologies and quantitative data presented in this guide are intended to support these ongoing efforts and facilitate further advancements in our understanding of the biological significance of medium-chain acylcarnitines.

References

- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]

- 4. Elevated Medium-Chain Acylcarnitines Are Associated With Gestational Diabetes Mellitus and Early Progression to Type 2 Diabetes and Induce Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]

- 7. Frontiers | Acetylcarnitine Is Associated With Cardiovascular Disease Risk in Type 2 Diabetes Mellitus [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus [frontiersin.org]

- 10. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma carnitine concentrations in Medium‐chain acyl‐CoA dehydrogenase deficiency: lessons from an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IKK phosphorylates Huntingtin and targets it for degradation by the proteasome and lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phosphorylation of ARD1 by IKKβ contributes to its destabilization and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Role of Decanoyl-L-carnitine Chloride in Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. It is formed during the transport of decanoic acid into the mitochondrial matrix for subsequent β-oxidation. As a measurable biomarker, its quantification provides a valuable window into the functionality of fatty acid oxidation pathways. Aberrant levels of Decanoyl-L-carnitine are indicative of several inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth overview of the role of Decanoyl-L-carnitine in metabolic pathways, detailed experimental protocols for its analysis, and quantitative data for comparative studies.

The Role of Decanoyl-L-carnitine in Metabolism

Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid.[1][2][3] L-carnitine plays an essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[4][5][6] This transport is crucial for the subsequent breakdown of fatty acids through β-oxidation to produce energy in the form of ATP.

Medium-chain fatty acids like decanoic acid can partially cross the mitochondrial membrane independently. However, their efficient transport and commitment to β-oxidation are facilitated by their conversion to acylcarnitines. In cases of enzymatic defects in the β-oxidation pathway, such as MCAD deficiency, the breakdown of medium-chain acyl-CoAs is impaired. This leads to an accumulation of upstream metabolites, including decanoyl-CoA, which is then transesterified to Decanoyl-L-carnitine and exported from the mitochondria.[7] Consequently, elevated levels of Decanoyl-L-carnitine in blood and other biological fluids serve as a key diagnostic marker for MCAD deficiency and other related metabolic disorders.[8]

Quantitative Data Presentation

The concentration of Decanoyl-L-carnitine is a critical parameter in the diagnosis and monitoring of metabolic disorders. The following tables summarize representative quantitative data from the literature.

| Analyte | Condition | Specimen | Concentration (µM) | Reference |

| Decanoyl-L-carnitine | Epicardial Artery Disease (Group 1) | Plasma | 0.00 (0.00–0.37) | [9] |

| Decanoyl-L-carnitine | Normal Angiograms (Group 2) | Plasma | 0.36 (0.19–0.44) | [9] |

| Decanoyl-L-carnitine | Dilated Cardiomyopathy with Heart Failure | Serum | 207.5 ± 126.2 (nM) | [10] |

Note: Concentrations can vary based on age, diet, and physiological state. The provided data are for illustrative purposes and should be interpreted within the context of the specific study.

Signaling and Metabolic Pathways

The metabolic fate of decanoic acid and the central role of the carnitine shuttle are depicted in the following diagrams.

Experimental Protocols

The gold standard for the quantification of Decanoyl-L-carnitine and other acylcarnitines in biological samples is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).

Sample Preparation from Dried Blood Spots (DBS)

-

Spotting: Collect whole blood onto a specialized filter paper card and allow it to air dry completely for at least 3 hours at ambient temperature.

-

Punching: A 3-mm or 6-mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[11]

-

Extraction: Add an extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards (including D3-Decanoyl-L-carnitine), to each well.[8]

-

Incubation: Agitate the plate to ensure efficient extraction of the analytes from the filter paper.

-

Separation: Centrifuge the plate to pellet the filter paper and any precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new 96-well plate.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization (Butylation)

To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters.

-

Reagent Preparation: Prepare a solution of 3 M HCl in n-butanol.

-

Reaction: Add the butanolic HCl solution to the dried sample extract.

-

Incubation: Incubate the plate at 65°C for 15-20 minutes.[8][12]

-

Drying: Dry the samples again under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivatized sample in the mobile phase used for the LC-MS/MS analysis.

Tandem Mass Spectrometry (MS/MS) Analysis

-

Instrumentation: A triple quadrupole tandem mass spectrometer is commonly used.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

-

Analysis Mode: For acylcarnitine profiling, a precursor ion scan is frequently utilized. The instrument is set to detect all parent ions that fragment to produce a specific daughter ion characteristic of butylated acylcarnitines.[13][14]

-

Quantification: Quantification is achieved using the stable isotope dilution method. The response ratio of the endogenous Decanoyl-L-carnitine to its deuterated internal standard is used to calculate the concentration.[13][14]

The following diagram illustrates the general workflow for the analysis of Decanoyl-L-carnitine.

Conclusion

This compound is a pivotal molecule in the field of metabolic research and clinical diagnostics. Its accurate quantification provides profound insights into the integrity of fatty acid oxidation pathways. The methodologies outlined in this guide, particularly tandem mass spectrometry, offer a robust and sensitive approach for the analysis of Decanoyl-L-carnitine. A thorough understanding of its role in metabolic pathways and the application of standardized analytical protocols are essential for advancing research and improving the diagnosis and management of inborn errors of metabolism.

References

- 1. revvity.com [revvity.com]

- 2. agilent.com [agilent.com]

- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 4. researchgate.net [researchgate.net]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Lower Concentration of Plasma Acetyl-Carnitine in Epicardial Artery Disease—A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug, Lipid, and Acylcarnitine Profiling Using Dried Blood Spot (DBS) Technology in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]

- 14. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Properties of Decanoyl-L-carnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, is emerging as a compound of interest for its potential neuroprotective effects. While direct research on this specific molecule is limited, the well-established neuroprotective actions of its parent compound, L-carnitine, and its close analogue, Acetyl-L-carnitine, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the probable neuroprotective mechanisms of this compound, drawing parallels from related acylcarnitines. It details the key signaling pathways likely to be involved, including the modulation of mitochondrial function, attenuation of oxidative stress, and inhibition of apoptotic cascades. Furthermore, this document provides comprehensive experimental protocols for the in-depth investigation of these neuroprotective properties in a laboratory setting. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in the context of neurodegenerative diseases and neuronal injury.

Introduction: The Therapeutic Potential of Acylcarnitines in Neuroprotection

L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), are naturally occurring compounds crucial for cellular energy metabolism.[1][2] Their primary role involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in ATP production.[1][3] Beyond their metabolic functions, both L-carnitine and ALCAR have demonstrated significant neuroprotective properties in numerous preclinical studies.[1][2][4] These effects are attributed to a range of mechanisms, including the enhancement of mitochondrial respiration, reduction of oxidative stress, and modulation of apoptotic signaling pathways.[4][5][6]

This compound, as a longer-chain acylcarnitine, is hypothesized to share and potentially possess unique neuroprotective characteristics. The decanoyl (C10) moiety may influence its lipophilicity and interaction with cellular membranes, potentially leading to distinct effects on mitochondrial function and intracellular signaling. This guide will explore the putative neuroprotective mechanisms of this compound based on the extensive research on related acylcarnitines and provide the necessary experimental frameworks for its comprehensive evaluation.

Putative Mechanisms of Neuroprotection by this compound

Based on the known actions of L-carnitine and ALCAR, the neuroprotective effects of this compound are likely mediated through three primary, interconnected pathways: enhancement of mitochondrial function, attenuation of oxidative stress, and inhibition of apoptosis.

Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a central pathological feature in many neurodegenerative diseases. L-carnitine and its esters have been shown to improve mitochondrial function through various mechanisms.[6][7][8] this compound is expected to contribute to mitochondrial health by:

-

Facilitating Fatty Acid Metabolism: By transporting decanoic acid into the mitochondria, it can provide a substrate for β-oxidation, thereby supporting cellular energy production, particularly under conditions of impaired glucose metabolism.[1]

-

Maintaining Mitochondrial Membrane Potential (ΔΨm): A stable ΔΨm is crucial for ATP synthesis and overall mitochondrial integrity. L-carnitine has been shown to preserve ΔΨm in the face of cellular stress.[7]

-

Modulating the Acyl-CoA/CoA Ratio: An accumulation of acyl-CoA esters can inhibit key mitochondrial enzymes. By converting these esters to acylcarnitines, this compound may help maintain a healthy intramitochondrial CoA pool.[3]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. L-carnitine and ALCAR are known to possess antioxidant properties.[5][9] The anticipated antioxidant mechanisms of this compound include:

-

Scavenging of Free Radicals: Direct scavenging of ROS to prevent damage to lipids, proteins, and DNA.

-

Upregulation of Antioxidant Enzymes: Potential to enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Reduction of Mitochondrial ROS Production: By improving the efficiency of the electron transport chain, it may reduce the leakage of electrons and subsequent formation of superoxide radicals.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, its dysregulation can lead to excessive neuronal loss in neurodegenerative conditions. L-carnitine and ALCAR have been demonstrated to have anti-apoptotic effects in neuronal cells.[9][10] this compound is likely to inhibit apoptosis by:

-

Modulating Bcl-2 Family Proteins: Increasing the ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to pro-apoptotic proteins (e.g., Bax, Bak). L-carnitine has been shown to block the decrease in the BCL-X(L) to Bax ratio induced by neurotoxins.[10]

-

Inhibiting Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. L-carnitine can prevent the activation of key executioner caspases like caspase-3.

-

Preventing Cytochrome c Release: By stabilizing the mitochondrial membrane, it may prevent the release of cytochrome c into the cytosol, a key initiating event in the intrinsic apoptotic pathway.

Data Presentation: Quantitative Insights from L-carnitine and Acetyl-L-carnitine Studies

While specific quantitative data for this compound are not yet available in the public domain, the following tables summarize representative data from studies on L-carnitine and Acetyl-L-carnitine to provide a comparative framework for future investigations.

Table 1: Effects of L-carnitine and Acetyl-L-carnitine on Neuronal Viability and Mitochondrial Function

| Compound | Cell Type | Insult | Concentration Range | Outcome Measure | Result | Reference |

| L-carnitine | SH-SY5Y & 1321N1 | None | 100 nM - 100 µM | Mitochondrial Function (XTT assay) | Significant increase in mitochondrial function. | [7] |

| Acetyl-L-carnitine | Primary rat sensory neurons | Culture conditions | 200 µM | Neuronal Survival | Significant increase in survival time-course. | |

| L-carnitine | Primary rat cortical neurons | Oxygen-Glucose Deprivation | 100 µM | Cell Viability | Increased cell viability and decreased LDH leakage. | |